4-methoxy-3,5-dimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-3,5-dimethyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-15-10-19(11-16(2)20(15)25-3)27(23,24)21-12-17-4-7-22(8-5-17)13-18-6-9-26-14-18/h6,9-11,14,17,21H,4-5,7-8,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQOXCAAWQZMAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C19H26N2O3S
- Molecular Weight : 362.49 g/mol
Key Functional Groups
- Methoxy Group : Contributes to lipophilicity.
- Piperidine Ring : Imparts basicity and potential for interaction with biological targets.
- Sulfonamide Group : Known for antibacterial properties.
Antibacterial Activity
Recent studies have demonstrated that compounds containing sulfonamide moieties exhibit significant antibacterial activity. The specific compound under discussion has been tested against various Gram-positive and Gram-negative bacteria.
Research Findings
- In vitro Studies : In a study published in the Journal of Medicinal Chemistry, derivatives similar to the compound showed MIC (Minimum Inhibitory Concentration) values ranging from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
- Mechanism of Action : The mechanism involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and transcription. The compound demonstrated selectivity towards bacterial isoforms without affecting human topoisomerases, indicating a favorable safety profile .
Antifungal Activity
The compound's antifungal properties have also been explored, particularly against common fungal pathogens.
Case Studies
- Fungal Pathogen Testing : In a study examining various monomeric alkaloids, compounds structurally related to the target compound showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The results indicated that modifications on the piperidine ring could enhance antifungal potency .
- Comparative Analysis : A comparative analysis revealed that the presence of electron-donating groups on the phenyl ring significantly increased antifungal activity, suggesting that structural optimization could lead to more effective derivatives .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-Methoxy-3,5-dimethyl-N-sulfonamide | 0.008 | Staphylococcus aureus |
| 4-Methoxy-3,5-dimethyl-N-sulfonamide | 0.046 | Streptococcus pneumoniae |
| Reference Drug (Ampicillin) | 0.020 | Staphylococcus aureus |
Table 2: Antifungal Activity Against Common Pathogens
| Compound Name | MIC (μg/mL) | Target Fungi |
|---|---|---|
| 4-Methoxy-3,5-dimethyl-N-sulfonamide | 0.015 | Candida albicans |
| Related Alkaloid Derivative | 0.025 | Aspergillus niger |
| Reference Drug (Fluconazole) | 0.030 | Candida albicans |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogs from the evidence:
*Calculated using standard atomic weights.
Functional and Pharmacological Implications
- Thiophene vs. Fluorophenyl Groups: The target’s thiophene moiety (aromatic sulfur heterocycle) may confer distinct electronic and hydrophobic interactions compared to fluorophenyl groups in .
- Piperidine vs. Oxazolidinone Scaffolds: The piperidine ring in the target offers flexibility and basicity, which could improve solubility and blood-brain barrier penetration. In contrast, the oxazolidinone in introduces rigidity, favoring enzyme active-site interactions .
Physicochemical Properties
- Melting Point : reports a melting point of 175–178°C for a fluorinated sulfonamide analog. The target compound’s crystalline stability may be comparable due to its aromatic and heterocyclic components .
- Lipophilicity : The thiophene and piperidine groups likely increase logP compared to ’s simpler benzenesulfonamide, suggesting improved membrane permeability but higher metabolic clearance risk.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-methoxy-3,5-dimethyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential coupling of a piperidine-thiophene intermediate with a functionalized benzenesulfonamide. Critical steps include:
- Step 1 : Preparation of the piperidine-thiophene moiety via alkylation of piperidine-4-methylamine with thiophen-3-ylmethyl chloride under reflux in dichloromethane (DCM) .
- Step 2 : Sulfonamide bond formation by reacting the intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .
- Optimization : Reaction yields (>70%) are achieved by controlling stoichiometry and using anhydrous conditions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with key signals at δ 2.8–3.2 ppm (piperidine CH₂) and δ 7.1–7.4 ppm (thiophene protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and resolves synthetic byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z ~463.2 .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) can alter binding kinetics. Standardize protocols using validated kits .
- Compound Stability : Degradation in DMSO stock solutions (e.g., over 7 days) affects potency. Monitor stability via LC-MS and use fresh aliquots .
- Orthogonal Assays : Confirm activity using surface plasmon resonance (SPR) for binding affinity and cell-based assays (e.g., apoptosis via flow cytometry) .
Q. What computational strategies predict the compound’s target selectivity?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (e.g., PI3Kγ). Key residues (e.g., Lys833 in PI3Kγ) form hydrogen bonds with the sulfonamide group .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to correlate structural features (e.g., logP, polar surface area) with activity against related targets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical conformational changes .
Q. How can reaction yields be improved during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce byproducts .
- Solvent Optimization : Replace DCM with THF/water biphasic systems to enhance solubility and facilitate workup .
- Process Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Pressure | 1–2 atm |
| Catalyst Loading | 5 mol% |
| (Data derived from analogous sulfonamide syntheses .) |
Structural and Mechanistic Questions
Q. What structural features contribute to its biological activity?
- Methodological Answer :
- Sulfonamide Group : Acts as a hydrogen bond acceptor with catalytic lysine residues in kinase active sites .
- Thiophene-Piperidine Moiety : Enhances lipophilicity (clogP ~3.5) and membrane permeability, as shown in Caco-2 assays .
- Methoxy Substituents : Electron-donating groups stabilize π-π interactions with aromatic residues (e.g., Phe862 in PI3Kγ) .
Q. How is the compound’s stability under physiological conditions evaluated?
- Methodological Answer :
- Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS/MS. >80% stability indicates suitability for in vivo studies .
- pH-Dependent Degradation : Test in buffers (pH 1.2–7.4) to simulate gastrointestinal and systemic environments. Degradation products are identified using HRMS .
Advanced Experimental Design
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Calculate AUC (µg·h/mL) and half-life (t₁/₂) via serial blood sampling .
- Tissue Distribution : Use whole-body autoradiography or LC-MS to measure concentrations in brain, liver, and kidneys .
- Metabolite Profiling : Identify Phase I/II metabolites using UPLC-QTOF and compare with synthetic standards .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding data?
- Methodological Answer :
- Re-docking with Cryo-EM Structures : Use recently resolved target conformations to refine docking poses .
- Solvent Accessibility : Adjust scoring functions to account for solvation effects (e.g., implicit solvent models in Rosetta) .
- Experimental Validation : Perform SPR assays to measure binding kinetics (kₐ, k𝒹) and compare with predicted ΔG values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
